molecular formula C18H21ClN4O2 B2546304 N-(3-chloro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226443-70-4

N-(3-chloro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2546304
CAS RN: 1226443-70-4
M. Wt: 360.84
InChI Key: AWWAKZKVXZDQBW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O2 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Pyrimidine Derivatives

Research has delved into the synthesis and characterization of various pyrimidine derivatives, showcasing the chemical versatility and potential applications of compounds similar to N-(3-chloro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide. For instance, the study by Klimova et al. (2013) focused on the three-component reaction of tautomeric amidines, leading to the formation of pyrimidine and piperidone derivatives, alongside polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides, which are elucidated through various spectroscopic and crystallographic techniques (Klimova et al., 2013).

Antimicrobial Activity

Several studies have synthesized pyrimidinone, oxazinone, and their derivatives, exploring their antimicrobial activities. A notable example is the work by Hossan et al. (2012), which synthesized a series of these compounds starting from citrazinic acid, demonstrating their potential as antimicrobial agents with activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Biological Evaluation for Medicinal Chemistry

The incorporation of pyrimidine derivatives into medicinal chemistry, exploring their versatility in biological activities, is another significant area of research. For example, Soni and Patel (2017) synthesized and evaluated isoniazid clubbed pyrimidine derivatives for their antimicrobial and antituberculosis activities, showcasing the potential of these compounds in addressing infectious diseases (Soni & Patel, 2017).

Synthesis and Chemical Reactivity

Farouk et al. (2021) investigated the synthesis and chemical reactivity of a pyrimidine derivative, leading to the construction of various nitrogen heterocyclic compounds. This study not only highlights the synthetic versatility of pyrimidine derivatives but also their potential applications in developing new chemical entities with possible biological activities (Farouk et al., 2021).

Antitumor and Anticancer Properties

The synthesis and evaluation of pyrimidine derivatives for their antitumor and anticancer properties represent a critical area of research. Gangjee et al. (2000) designed and synthesized a novel compound as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, showcasing the potential of pyrimidine derivatives in cancer therapy (Gangjee et al., 2000).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-12-5-6-14(10-15(12)19)21-16(24)11-25-17-9-13(2)20-18(22-17)23-7-3-4-8-23/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWAKZKVXZDQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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